molecular formula C7H11N3O B3130391 (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole CAS No. 343246-61-7

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole

Cat. No.: B3130391
CAS No.: 343246-61-7
M. Wt: 153.18 g/mol
InChI Key: HVPGJKMIHQOPDG-LURJTMIESA-N
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Description

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyrrolidine ring and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide, which is generated in situ from an oxime and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like acetonitrile.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and pyrrolidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole is unique due to its specific combination of a pyrrolidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGJKMIHQOPDG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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